ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate
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Overview
Description
Ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate involves multiple steps. One common synthetic route includes the condensation of appropriate pyrazole and triazole derivatives under controlled conditions. The reaction typically involves the use of organic solvents such as ethanol or acetonitrile and catalysts like triethylamine or p-toluenesulfonic acid. The reaction mixture is often heated to reflux to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to altered cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a fused ring system and are studied for their potential as CDK inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds .
Properties
Molecular Formula |
C21H17N7O3 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 4-[(2-oxo-6-phenyl-1,5,6,8,10,11-hexazatricyclo[7.3.0.03,7]dodeca-3,7,9,11-tetraen-12-yl)amino]benzoate |
InChI |
InChI=1S/C21H17N7O3/c1-2-31-19(30)13-8-10-14(11-9-13)23-20-25-26-21-24-17-16(18(29)27(20)21)12-22-28(17)15-6-4-3-5-7-15/h3-12,22H,2H2,1H3,(H,23,25) |
InChI Key |
HXJWUGXDCISFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=C3N2C(=O)C4=CNN(C4=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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